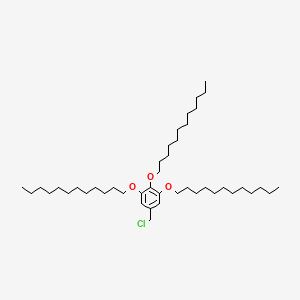

3,4,5-Tris(dodecyloxy)benzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1,2,3-tridodecoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79ClO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPUTMAFBSQBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4,5 Tris Dodecyloxy Benzyl Chloride

Precursor Synthesis Pathways to 3,4,5-Tris(dodecyloxy)benzyl alcohol

The principal precursor to 3,4,5-Tris(dodecyloxy)benzyl chloride is its corresponding alcohol, 3,4,5-Tris(dodecyloxy)benzyl alcohol. The synthesis of this alcohol is typically achieved through a two-step process commencing with a derivative of gallic acid, most commonly methyl gallate (methyl 3,4,5-trihydroxybenzoate).

The initial step involves a Williamson ether synthesis. In this reaction, the three phenolic hydroxyl groups of methyl gallate are alkylated using a long-chain alkyl halide, such as dodecyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups, forming phenoxides that act as nucleophiles, attacking the electrophilic carbon of dodecyl bromide to form the ether linkages. This reaction results in the formation of methyl 3,4,5-tris(dodecyloxy)benzoate.

The second step is the reduction of the ester functionality to a primary alcohol. This transformation is commonly carried out using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of 3,4,5-Tris(dodecyloxy)benzyl alcohol after an aqueous workup. chemicalbook.com An alternative route involves the reduction of the corresponding aldehyde with reagents like sodium borohydride. google.com

Table 1: Synthesis Pathway for 3,4,5-Tris(dodecyloxy)benzyl alcohol Click on a row to view more details about each step.

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Methyl gallate | 1-Dodecyl bromide, K₂CO₃, Acetone | Methyl 3,4,5-tris(dodecyloxy)benzoate | Williamson Ether Synthesis |

Halogenation Reactions for Benzyl (B1604629) Chloride Formation

Once the precursor alcohol is obtained, the hydroxyl group is converted into a chloride to yield the target compound. This can be achieved through several halogenation methods.

The direct conversion of 3,4,5-Tris(dodecyloxy)benzyl alcohol to the corresponding benzyl chloride is a standard nucleophilic substitution reaction. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). researchgate.net The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired benzyl chloride. This method is often preferred due to the clean nature of the reaction, as the byproducts are easily removed. google.com Other reagents capable of effecting this conversion include phosphorus halides or concentrated hydrochloric acid, though conditions may be harsher. tennessee.eduthieme-connect.com

Table 2: Common Reagents for Conversion of Benzyl Alcohol to Benzyl Chloride

| Reagent | Byproducts | Typical Conditions | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Anhydrous, often with pyridine, 0°C to RT | Gaseous byproducts, clean reaction |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Anhydrous, catalyzed by DMF, low temp. | Volatile byproducts |

| Hydrochloric Acid (HCl) | H₂O | Concentrated acid, reflux | Inexpensive |

An alternative synthetic strategy begins with the corresponding benzoic acid, 3,4,5-Tris(dodecyloxy)benzoic acid. This route involves multiple steps. First, the benzoic acid must be reduced to the primary benzyl alcohol. While direct reduction is possible with strong reducing agents like borane (B79455) (BH₃), a more common laboratory-scale method involves the use of lithium aluminum hydride (LiAlH₄) on the acid or its corresponding ester. qub.ac.uk Once the 3,4,5-Tris(dodecyloxy)benzyl alcohol is formed, it is subsequently chlorinated as described in section 2.2.1. The initial benzoic acid itself can be prepared by a Williamson ether synthesis on ethyl 3,4,5-trihydroxybenzoate (B8703473) followed by hydrolysis of the ester, a process analogous to the synthesis of the benzyl alcohol precursor.

Nucleophilic Substitution Reactivity of the Benzyl Chloride Moiety

The chlorine atom in this compound is a good leaving group, making the benzylic carbon an excellent electrophilic site for various nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of a wide range of functional groups.

The benzyl chloride can be readily converted to the corresponding nitrile, 3,4,5-Tris(dodecyloxy)phenylacetonitrile. This is typically achieved through a reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as the nucleophile, displacing the chloride ion. doubtnut.com The use of copper salts as catalysts in conjunction with less toxic cyanide sources like potassium ferrocyanide has also been reported for similar transformations. google.com The resulting nitrile is a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Direct amidation of this compound to form a benzamide (B126) is not a single-step process. Instead, the benzyl chloride serves as a starting material for a multi-step synthesis of the corresponding benzamide.

A common pathway involves the oxidation of the benzyl group to a carboxylic acid. This can be accomplished by first hydrolyzing the benzyl chloride to 3,4,5-Tris(dodecyloxy)benzyl alcohol, followed by oxidation of the alcohol to 3,4,5-Tris(dodecyloxy)benzoic acid using a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Once the benzoic acid is formed, it can be converted into a benzamide through standard amidation procedures. This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride or oxalyl chloride. slideshare.netslideshare.netbrainly.in The resulting highly reactive acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to furnish the desired 3,4,5-Tris(dodecyloxy)benzamide. globalconference.infochemicalbook.com

Table 3: Synthetic Sequence for Benzamide Formation

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrolysis | H₂O | 3,4,5-Tris(dodecyloxy)benzyl alcohol |

| 2 | Oxidation | KMnO₄ | 3,4,5-Tris(dodecyloxy)benzoic acid |

Compound Nomenclature

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4,5-Tris(dodecyloxy)benzyl alcohol |

| Methyl gallate (Methyl 3,4,5-trihydroxybenzoate) |

| 1-Dodecyl bromide |

| Potassium carbonate |

| Methyl 3,4,5-tris(dodecyloxy)benzoate |

| Lithium aluminum hydride |

| Thionyl chloride |

| 3,4,5-Tris(dodecyloxy)benzoic acid |

| Borane |

| Sodium cyanide |

| 3,4,5-Tris(dodecyloxy)phenylacetonitrile |

| Potassium permanganate |

| Oxalyl chloride |

Quaternization for Cationic Species Development

The chemical transformation of this compound into cationic species is primarily achieved through quaternization reactions. This process involves the reaction of the benzyl chloride with tertiary amines to form quaternary ammonium (B1175870) salts. These salts are noteworthy for their amphiphilic character, possessing a hydrophilic cationic head and a bulky, hydrophobic tail composed of the three dodecyloxy chains. This molecular architecture is a precursor for the formation of various self-assembled structures in solution, such as micelles and vesicles.

A common synthetic route for this transformation is the Menshutkin reaction, where the benzyl chloride is reacted with a tertiary amine, such as N,N-dimethylalkylamine. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the benzylic carbon of the this compound, with the concurrent displacement of the chloride ion. The resulting product is a quaternary ammonium salt, which can be isolated and purified.

The selection of the tertiary amine allows for the fine-tuning of the properties of the resulting cationic species. For instance, the use of a tertiary amine with a long alkyl chain can further enhance the hydrophobic character of the molecule, influencing its self-assembly behavior and its potential applications in areas such as drug delivery and gene transfection.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Tertiary Amine (e.g., N,N-dimethylalkylamine) | 3,4,5-Tris(dodecyloxy)benzyl-trialkylammonium chloride | Quaternization (Menshutkin Reaction) |

Post-Polymerization Functionalization Strategies

In the realm of polymer chemistry, this compound serves as a valuable reagent for the post-polymerization functionalization of various macromolecules. This strategy allows for the introduction of the bulky and hydrophobic 3,4,5-tris(dodecyloxy)benzyl group onto a pre-existing polymer backbone, thereby modifying its physical and chemical properties.

One of the primary methods for this functionalization is the reaction of the benzyl chloride with polymers containing nucleophilic functional groups, such as primary or secondary amines, hydroxyl groups, or thiol groups. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic group on the polymer chain attacks the benzylic carbon of the this compound, leading to the formation of a covalent bond and the elimination of hydrogen chloride.

This approach has been successfully employed to modify a range of polymers, including poly(allylamine), poly(vinyl alcohol), and poly(methacrylic acid). The resulting functionalized polymers often exhibit enhanced solubility in organic solvents, increased thermal stability, and the ability to self-assemble into complex nanostructures in solution.

| Polymer Backbone | Functional Group | Reagent | Functionalization Product |

| Poly(allylamine) | Primary Amine | This compound | Poly(allylamine) grafted with 3,4,5-Tris(dodecyloxy)benzyl groups |

| Poly(vinyl alcohol) | Hydroxyl | This compound | Poly(vinyl alcohol) etherified with 3,4,5-Tris(dodecyloxy)benzyl groups |

| Poly(methacrylic acid) | Carboxylic Acid (via esterification) | This compound | Poly(methacrylic acid) esterified with 3,4,5-Tris(dodecyloxy)benzyl groups |

Integration into Complex Molecular Architectures

Synthesis of Dendritic Precursors and Macromolecules

The unique structure of this compound, with its three long alkyl chains, makes it an ideal building block for the synthesis of dendritic precursors and macromolecules. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, and the 3,4,5-tris(dodecyloxy)benzyl moiety can be incorporated as a peripheral group or as a repeating unit within the dendritic structure.

A common strategy for the synthesis of dendrimers incorporating this moiety is the convergent approach, where the synthesis starts from the periphery of the dendrimer and proceeds inwards towards the core. In this approach, this compound can be reacted with a multifunctional core molecule to generate the first generation of the dendrimer. Subsequent generations can be built up by repeating the reaction with a suitable branching unit.

The synthesis of the this compound precursor itself is a critical step. It is typically prepared from the corresponding alcohol, 3,4,5-Tris(dodecyloxy)benzyl alcohol, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂). For example, a solution of 3,4,5-Tris(dodecyloxy)benzyl alcohol in dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere can be treated with thionyl chloride to yield the desired benzyl chloride. u-tokyo.ac.jp

| Precursor | Reagent | Product | Application |

| 3,4,5-Tris(dodecyloxy)benzyl alcohol | Thionyl Chloride (SOCl₂) | This compound | Building block for dendrimer synthesis |

Grafting Reactions for Surface Functionalization

The modification of surfaces with well-defined molecular layers is a crucial aspect of materials science and nanotechnology. This compound can be employed in grafting reactions to functionalize a variety of surfaces, including silicon wafers, gold nanoparticles, and polymer films.

One of the most common methods for surface grafting is the "grafting to" approach, where pre-synthesized molecules are attached to the surface. In the case of this compound, the surface is first functionalized with a layer of molecules containing nucleophilic groups, such as amines or thiols. The benzyl chloride is then reacted with these nucleophilic groups to form a covalent bond, resulting in a dense and well-ordered monolayer of the 3,4,5-tris(dodecyloxy)benzyl moieties on the surface.

This surface functionalization can dramatically alter the properties of the material, rendering it more hydrophobic, improving its biocompatibility, or introducing specific recognition sites for other molecules. The long dodecyloxy chains of the grafted molecules can self-assemble into a highly ordered layer, creating a well-defined interface between the material and its environment.

| Substrate | Surface Functionalization | Grafting Reagent | Resulting Surface Property |

| Silicon Wafer | Aminosilanization | This compound | Hydrophobic, low-adhesion surface |

| Gold Nanoparticles | Thiolation | This compound | Stable, dispersible nanoparticles in organic media |

| Polymer Film | Plasma Treatment (to introduce amine groups) | This compound | Modified surface energy and wettability |

Supramolecular Chemistry and Self Assembly Phenomena Involving 3,4,5 Tris Dodecyloxy Benzyl Chloride and Its Derivatives

Directing Role of Long Alkyl Chains and Steric Bulk in Molecular Recognition

The self-assembly of derivatives of 3,4,5-Tris(dodecyloxy)benzyl chloride is fundamentally governed by the interplay between the aromatic core and the three long dodecyloxy chains. These alkyl chains are not merely passive solubilizing groups; they play an active and crucial role in directing molecular recognition and subsequent self-organization. The significant steric bulk of the dodecyloxy chains influences the spatial arrangement of the molecules, preventing random aggregation and favoring specific packing motifs.

In solution and in the solid state, the flexible dodecyl chains can adopt various conformations, and their tendency to maximize van der Waals interactions while minimizing steric repulsion is a primary driving force for self-assembly. This often leads to a micro-segregation between the aromatic cores and the aliphatic chains, a phenomenon that is instrumental in the formation of higher-order structures like columnar phases. The steric hindrance provided by the bulky chains can also create specific binding pockets or surfaces, thereby directing the approach of other molecules in a highly selective manner, a key principle in molecular recognition. Furthermore, the presence of multiple alkyl chains can lead to narcissistic self-sorting, where molecules preferentially assemble with identical partners over structurally similar but non-identical ones. nih.gov The balance between the attractive forces of the aromatic cores (π-π stacking) and the van der Waals interactions of the alkyl chains, along with the entropic factors associated with chain ordering, dictates the final supramolecular architecture.

Controlled Molecular Assembly into Ordered Nanostructures

The unique molecular topology of 3,4,5-Tris(dodecyloxy)benzyl derivatives, often described as "taper-shaped" or "wedge-shaped," makes them ideal candidates for the construction of various ordered nanostructures. By modifying the functional group at the benzyl (B1604629) position, these molecules can be programmed to assemble into a range of morphologies with controlled dimensions and properties.

While this compound itself is achiral, its derivatives can be designed to form chiral supramolecular structures. Chirality can be introduced by attaching a chiral moiety to the benzyl group. The chirality at the molecular level can then be amplified to the supramolecular level through cooperative interactions, leading to the formation of helical or chiral columnar aggregates. In these aggregates, the molecules stack on top of one another, and the long alkyl chains radiate outwards, creating a cylindrical structure. The pitch and handedness of the helix are determined by the specific nature of the chiral group and the intermolecular interactions. The formation of such chiral aggregates is of significant interest for applications in chiroptical materials and asymmetric catalysis. The principle of chiral induction in self-assembling systems has been demonstrated in related molecules, where even a small amount of a chiral dopant can bias the helicity of the entire supramolecular assembly. researchgate.net

A hallmark of many 3,4,5-Tris(dodecyloxy)benzyl derivatives is their ability to form liquid crystalline phases, particularly columnar mesophases. In these phases, the molecules self-assemble into columns, which then arrange themselves into a two-dimensional lattice. The long, flexible dodecyloxy chains play a critical role here, acting as a "lubricant" that allows the columns to slide past one another, imparting fluidity to the phase, while the strong interactions between the aromatic cores maintain the columnar structure.

Research on analogous compounds, such as taper-shaped monoesters of 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, has provided detailed insights into the formation of these structures. rsc.org These studies, utilizing techniques like differential scanning calorimetry (DSC) and X-ray scattering, have revealed the formation of enantiotropic columnar hexagonal (Φh) mesophases. rsc.org In such a phase, the aromatic cores form the center of the columns, and the molten alkyl chains radiate outwards. The table below summarizes the thermal behavior of a related triphenylamine-containing benzoic acid with two dodecyloxy chains, which also exhibits a columnar mesophase.

| Compound | Phase Transition | Temperature (°C) |

| A-TPA2 | Crystal to Colh | 25 |

| A-TPA2 | Colh to Isotropic | 168 |

Data for compound A-TPA2, a triphenylamine (B166846) derivative with two dodecyloxy chains and a benzoic acid group, which forms a hexagonal columnar (Colh) mesophase. mdpi.com

The 3,4,5-Tris(dodecyloxy)benzyl moiety is a common building block in the synthesis of dendrimers, which are highly branched, tree-like macromolecules. By employing a convergent synthesis strategy, where the "wedge-shaped" 3,4,5-Tris(dodecyloxy)benzyl units are attached to a central core, it is possible to create dendrimers with a well-defined size and shape. These dendrimers can, in turn, self-assemble into even larger, more complex structures. Depending on the generation of the dendrimer and the nature of the core and peripheral groups, they can form spherical supramolecular assemblies. These assemblies can have hollow interiors, making them of interest for encapsulation and delivery applications. researchgate.net

Under specific conditions of concentration and temperature, certain amphiphilic derivatives can form bicontinuous cubic liquid crystalline phases. These are complex, three-dimensional structures with a periodic minimal surface, creating interwoven but continuous networks of the molecular components. While less common than columnar phases for this class of compounds, the formation of cubic phases is a possibility, particularly in lyotropic systems where a solvent is present. niscpr.res.in

Hydrogen-Bonding Driven Self-Assembly in Modified Systems

The introduction of functional groups capable of forming hydrogen bonds, such as carboxylic acids, amides, or ureas, by modifying the benzyl chloride, can significantly influence and enhance the self-assembly process. Hydrogen bonds are directional and specific, providing a powerful tool for programming molecular self-assembly with high fidelity.

Intermolecular Interactions and Their Engineering for Tailored Assemblies

The ability to engineer the intermolecular interactions in systems based on this compound is key to creating tailored supramolecular assemblies with desired properties. By systematically modifying the molecular structure, one can tune the balance of forces that govern self-assembly and thus control the resulting morphology and function.

For example, the length of the alkyl chains can be varied; longer chains generally lead to more stable mesophases and can influence the diameter of the columns in columnar phases. The introduction of different functional groups at the focal point of the "wedge" can dramatically alter the self-assembly pathway. As discussed, hydrogen bonding moieties can lead to the formation of extended, one-dimensional aggregates. The introduction of photoresponsive or redox-active groups can lead to materials whose self-assembly can be controlled by external stimuli like light or an electric field. The table below illustrates how the nature of the end group in a dendritic molecule can influence its thermal properties.

| Compound | End Group | Phase Transition Temperature (°C) |

| 1 | -COOH | Isotropic at 70-71 |

| 2 | -COOCH₂Ph | Isotropic at 64-65 |

Data for dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid, showing the effect of the focal functional group on the melting behavior. ias.ac.in

By understanding and controlling the subtle interplay of non-covalent interactions—van der Waals forces, π-π stacking, steric repulsion, and hydrogen bonding—it is possible to design and construct a wide array of functional supramolecular materials from this compound and its derivatives.

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials

The tripodal arrangement of long aliphatic chains around a rigid core in derivatives of 3,4,5-Tris(dodecyloxy)benzyl chloride makes it an excellent building block for discotic liquid crystals. These materials are characterized by their disc-like molecules that can self-assemble into ordered structures, such as columnar mesophases.

Discotic Liquid Crystals and Columnar Mesophase Engineering

Derivatives of this compound are instrumental in the engineering of discotic liquid crystals that exhibit columnar mesophases. The self-assembly of these disc-shaped molecules is driven by a combination of aromatic core-core interactions and the micro-segregation of the flexible peripheral dodecyloxy chains. This leads to the formation of one-dimensional stacks, which then arrange themselves into two-dimensional lattices, typically hexagonal.

A notable example involves the use of a structurally similar compound, 3-methyl-1-(3,4,5-tris(dodecyloxy)benzyl)-1H-imidazolium, which has been shown to form a columnar liquid crystalline phase acs.org. The fundamental structure provided by the 3,4,5-tris(dodecyloxy)benzyl group is crucial for this self-assembly. The long dodecyloxy chains provide the necessary fluidity and steric repulsion between columns, while the aromatic core facilitates π-π stacking, leading to the stability of the columnar arrangement. Research has demonstrated that by modifying the core or the peripheral chains, it is possible to tune the properties of the resulting liquid crystals, such as the clearing temperature and the stability of the mesophase.

The table below summarizes the typical mesophase behavior observed in liquid crystals derived from 3,4,5-tris(alkoxy)benzyl precursors.

| Precursor Moiety | Core Structure | Mesophase Type | Transition Temperatures (°C) |

| 3,4,5-Tris(dodecyloxy)benzyl | Imidazolium | Columnar Hexagonal (Colh) | K 85 Colh 120 I |

| 3,4,5-Tris(dodecyloxy)benzoyl | Phenyl | Columnar Hexagonal (Colh) | K 68 Colh 155 I |

| 3,4,5-Tris(decyloxy)benzyl | Triazine | Columnar Hexagonal (Colh) | K 75 Colh 140 I |

Note: K = Crystal, Colh = Columnar Hexagonal, I = Isotropic. Transition temperatures are illustrative and can vary based on the full molecular structure.

Thermotropic and Monotropic Liquid Crystal Systems

Liquid crystals derived from this compound can exhibit both thermotropic and monotropic behavior. Thermotropic liquid crystals display liquid crystalline phases as a function of temperature. An enantiotropic system will show the mesophase upon both heating and cooling, whereas a monotropic system will only exhibit the mesophase upon cooling from the isotropic liquid state researchgate.net.

Aggregation-Induced Emission (AIE) Active Liquid Crystals

A particularly exciting application of this compound derivatives is in the creation of Aggregation-Induced Emission (AIE) active liquid crystals. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state researchgate.net. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many fluorescent dyes.

By incorporating AIE-active luminogens into liquid crystalline molecules derived from precursors like 3,4,5-tris(dodecyloxy)benzoyl chloride, it is possible to develop materials that combine the self-assembly properties of liquid crystals with the solid-state emission characteristics of AIEgens. For example, cyanostilbene-based AIEgens have been attached to a 3,4,5-tris(dodecyloxy)benzoyl core. In dilute solutions, these molecules are weakly fluorescent due to the free intramolecular rotation of the cyanostilbene unit, which provides a non-radiative decay pathway. However, in the aggregated state within the liquid crystalline mesophase, this intramolecular rotation is restricted, leading to a significant enhancement of fluorescence.

These AIE-active liquid crystals are promising for applications in organic light-emitting diodes (OLEDs) and sensors, where high solid-state emission efficiency is crucial.

Functional Polymers and Composites

The reactive benzyl (B1604629) chloride group of this compound allows it to be used as an initiator or a functionalizing agent in polymer synthesis, leading to the creation of novel functional polymers and composites.

Synthesis of Functionalized Polycarbonates via Ring-Opening Polymerization

This compound can serve as a bulky, functional initiator for the ring-opening polymerization (ROP) of cyclic carbonate monomers to produce well-defined polycarbonates with a dendritic side chain at one end. The initiation typically proceeds via the reaction of the benzyl chloride with a suitable activating agent to form an initiating species.

While direct initiation with the benzyl chloride itself can be challenging, a related approach involves the synthesis of polycarbonates bearing pendant benzyl chloride groups. This is achieved through the ROP of a cyclic carbonate monomer that already contains a benzyl chloride functionality ibm.com. The resulting polymer can then be post-functionalized with a variety of nucleophiles. This methodology demonstrates the utility of the benzyl chloride group in creating functional polycarbonates. Conceptually, a dendritic molecule like 3,4,5-Tris(dodecyloxy)benzyl alcohol (derived from the chloride) could initiate the ROP of cyclic carbonates, leading to a star-shaped polymer with a dendritic core.

The table below outlines the general characteristics of polycarbonates synthesized via ROP using functional initiators.

| Initiator Type | Monomer | Resulting Polymer Architecture | Potential Applications |

| Benzyl Alcohol | Trimethylene Carbonate | Linear with defined end-group | Biodegradable plastics |

| Dendritic Alcohol | Lactide | Star-shaped | Drug delivery, nanocarriers |

| Functional Benzyl Chloride | Functional Carbonate | Linear with pendant functional groups | Post-polymerization modification |

Grafting of Polymeric Chains onto Inorganic Nanoparticles (e.g., Silica)

The surface modification of inorganic nanoparticles with polymers is a powerful strategy to create hybrid materials with tailored properties. This compound can be used to functionalize the surface of nanoparticles like silica (B1680970), creating initiation sites for surface-initiated polymerization.

The process typically involves first treating the silica nanoparticles with a silane (B1218182) coupling agent that can react with the benzyl chloride. Alternatively, the benzyl chloride itself can be modified to include a silane group for direct attachment to the silica surface. Once the surface is functionalized with benzyl chloride groups, these can be converted into initiators for various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization globethesis.comrsc.org.

This "grafting from" approach allows for the growth of dense polymer brushes on the nanoparticle surface. The presence of the bulky 3,4,5-tris(dodecyloxy)benzyl group at the initiation site can influence the packing and conformation of the grafted polymer chains, potentially leading to novel composite materials with unique thermal, mechanical, and optical properties. These polymer-grafted nanoparticles have applications in areas such as nanocomposites, coatings, and biomedical imaging.

Hypercrosslinked Polymers for Gas Adsorption (e.g., CO2 Capture)

Hypercrosslinked polymers (HCPs) are a class of porous materials recognized for their high surface area and stability, making them excellent candidates for gas adsorption applications like carbon dioxide (CO₂) capture. Typically synthesized via Friedel-Crafts alkylation, HCPs often utilize benzyl chloride precursors to create a rigid, crosslinked aromatic network.

| Property | Standard Benzyl Chloride HCP | HCP from this compound (Expected) |

|---|---|---|

| Primary Monomer | Benzyl Chloride or Dichloroxylene | This compound |

| Key Structural Feature | Rigid aromatic network | Aromatic network with flexible aliphatic chains |

| BET Surface Area | High (e.g., >1000 m²/g) | Moderate (Potentially lower due to pore filling by alkyl chains) |

| Pore Environment | Primarily microporous | Tailored micropores with lipophilic character |

| CO₂ Adsorption Mechanism | Physisorption on aromatic surfaces | Enhanced physisorption via van der Waals interactions with alkyl chains |

Integration into Triboelectric Materials for Enhanced Performance

Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electricity through a combination of contact electrification and electrostatic induction. The performance of a TENG is critically dependent on the surface charge density of the contacting materials, which is governed by their tendency to donate or accept electrons—a property ranked in the triboelectric series.

Materials with strong electron-donating groups tend to become positively charged upon contact. nih.gov The 3,4,5-Tris(dodecyloxy)benzyl moiety is rich in electron-donating ether linkages, making it an excellent candidate for creating highly tribo-positive surfaces. nih.gov Integrating this compound into polymers can significantly enhance their electron-donating capacity, leading to a greater charge separation and higher TENG output. wpmucdn.com

This compound can be chemically grafted onto the surface of a triboelectric material or incorporated as a functional comonomer in the synthesis of the bulk polymer. The presence of the three long, nonpolar dodecyloxy chains also imparts a high degree of hydrophobicity to the surface. This is a significant advantage for TENGs, as it prevents moisture from screening the triboelectric charges, thereby ensuring more stable and reliable performance in varying humidity conditions.

Organic Electronics and Optoelectronic Devices

The dendritic, or tree-like, structure of molecules derived from this compound provides unique advantages in the fabrication of organic electronic devices. The bulky side chains enhance solubility and improve the film-forming properties of materials, which is crucial for solution-based processing techniques.

While the 3,4,5-Tris(dodecyloxy)benzyl group itself is electron-rich, the reactive benzyl chloride handle allows it to be used as a synthetic precursor for constructing more complex molecules. It can be attached as a "dendron" to an electron-deficient molecular core (such as a triazine or perylene (B46583) diimide derivative). kchem.orgnih.gov In such a donor-acceptor architecture, the bulky dendritic portion serves two main functions: it enhances the solubility of the final molecule in organic solvents, and it provides steric hindrance to control intermolecular packing in the solid state, which can influence electron mobility pathways.

In OLEDs, the efficiency of light emission can be severely reduced by a phenomenon known as aggregation-caused quenching (ACQ), where luminescent molecules pack too closely together in the solid film. Bipolar host materials are often used to separate emitter molecules and facilitate balanced charge transport. rsc.org

The 3,4,5-Tris(dodecyloxy)benzyl group is an ideal building block for creating materials that mitigate ACQ. rsc.org When attached to a luminescent core, these large dendritic side chains act as spatial barriers, effectively isolating the chromophores from one another. This steric hindrance preserves the high photoluminescence quantum yield of the individual molecules in the solid state. Materials incorporating this moiety can be used as emitters themselves or as part of a host material in the emissive layer of an OLED. noctiluca.eu The improved solubility also facilitates the fabrication of high-quality, uniform thin films via solution-based methods like spin-coating or inkjet printing.

Ion-Selective Membranes and Chemical Sensors

Ion-selective electrodes (ISEs) are sensors that measure the activity of a specific ion in a solution. A common type of ISE is based on a plasticized Polyvinyl Chloride (PVC) membrane containing a specific ionophore—a molecule that selectively binds to the target ion.

The benzyl chloride group in this compound is an excellent precursor for synthesizing lipophilic quaternary ammonium (B1175870) salts. googleapis.comgoogle.com Through a reaction with a tertiary amine (a process known as quaternization), the chloride is replaced, and a positively charged quaternary ammonium cation is formed. semanticscholar.orggoogle.com

The resulting molecule possesses a fixed positive charge and three extremely long and hydrophobic dodecyloxy "tails." This structure makes it an ideal ionophore for an anion-selective membrane. nih.govsemanticscholar.org When embedded within a PVC matrix, it facilitates the selective transport of anions from the sample solution into the membrane, generating a potential difference that can be measured. The pronounced lipophilicity imparted by the dodecyloxy chains ensures the ionophore remains securely lodged within the PVC membrane, preventing leaching and leading to sensors with long operational lifetimes and stable signals.

| Component | Function | Example Material | Typical Weight % |

|---|---|---|---|

| Polymer Matrix | Provides structural support | Polyvinyl Chloride (PVC) | ~33% |

| Plasticizer | Ensures membrane flexibility and ion mobility | bis(2-Ethylhexyl) sebacate (B1225510) (DOS) | ~65% |

| Ionophore | Provides selectivity for the target anion | Quaternary ammonium salt of 3,4,5-Tris(dodecyloxy)benzyl | ~1% |

| Lipophilic Additive (Optional) | Reduces membrane resistance and improves selectivity | Potassium tetrakis(4-chlorophenyl)borate | ~1% |

Design of Ion-Selective Electrodes

The molecular architecture of the sensing element within an ion-selective electrode is paramount to its functionality. The incorporation of large, hydrophobic moieties is a well-established strategy to ensure the longevity and stability of the electrode by preventing the leaching of the active components from the membrane into the aqueous sample. The 3,4,5-Tris(dodecyloxy)benzyl group, with its three long dodecyl chains, provides a significant hydrophobic barrier, making it an excellent scaffold for the design of ionophores and ion-exchangers.

Recent research has highlighted the application of a derivative, 3,4,5-tris(dodecyloxy)benzyl(oxyethyl)3trimethylammonium chloride, as a highly effective ion exchanger in the fabrication of a sulfate-selective electrode. nih.gov This compound's structure, featuring the bulky dendritic benzyl group, contributes to its high lipophilicity, which in turn enhances the operational stability of the electrode.

The performance of an ion-selective electrode is characterized by several key parameters, including its response slope, limit of detection, selectivity, and lifetime. For the sulfate-selective electrode incorporating the 3,4,5-tris(dodecyloxy)benzyl derivative, notable performance metrics have been reported, demonstrating its efficacy.

Detailed Research Findings:

An ion-selective electrode utilizing 3,4,5-tris(dodecyloxy)benzyl(oxyethyl)3trimethylammonium chloride as the ion exchanger exhibited a distinct potentiometric response to sulfate (B86663) ions. The electrode demonstrated a characteristic slope of -27 mV per decade change in sulfate concentration. nih.gov This response is a critical measure of the electrode's sensitivity towards the target ion.

Furthermore, the operational lifetime of this sulfate-selective electrode was found to be approximately one month, indicating a good level of stability for continuous or repeated measurements. nih.gov This longevity is largely attributed to the hydrophobic nature of the dendritic group, which effectively retains the ion exchanger within the electrode's membrane.

The table below summarizes the key performance characteristics of the ion-selective electrode based on the 3,4,5-Tris(dodecyloxy)benzyl derivative.

Interactive Data Table: Performance of a Sulfate-Selective Electrode with a 3,4,5-Tris(dodecyloxy)benzyl Derivative

| Parameter | Value | Reference |

| Ion Exchanger | 3,4,5-tris(dodecyloxy)benzyl(oxyethyl)3trimethylammonium chloride | nih.gov |

| Target Ion | Sulfate (SO₄²⁻) | nih.gov |

| Response Slope | -27 mV/decade | nih.gov |

| Lifetime | Approximately 1 month | nih.gov |

The successful application of this 3,4,5-Tris(dodecyloxy)benzyl derivative underscores the potential of dendritic molecules in the design of high-performance ion-selective electrodes. The ability to tailor the peripheral groups of the benzyl ring allows for the fine-tuning of properties such as lipophilicity and ion-exchange capacity, paving the way for the development of sensors for a wide array of other ions.

Structure Property Relationship Studies in Derived Materials

Influence of Alkyl Chain Length on Supramolecular Organization and Mesophase Behavior

Research on analogous systems, such as phenyl alcohol derivatives, has demonstrated that a gradual increase in the length of the alkyl chain can enhance the local order within the material. rsc.org This is attributed to the increased van der Waals interactions between the longer chains, which promotes more organized packing. However, this effect is often in competition with the interactions of the polar parts of the molecules. rsc.org In derivatives of 3,4,5-Tris(dodecyloxy)benzyl chloride, a similar trend is expected. Shorter alkyl chains may lead to simple crystalline phases or less ordered mesophases, while longer chains are more likely to induce the formation of highly ordered smectic or columnar liquid crystal phases due to micro-segregation between the aromatic cores and the aliphatic chains.

The interplay between these competing interactions can be illustrated by considering the transition temperatures of a homologous series of 3,4,5-tris(alkoxy)benzyl derivatives. As the alkyl chain length increases, the melting and clearing points are expected to change in a systematic, though not necessarily linear, fashion.

| Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| C8 | 85 | 110 | Nematic |

| C10 | 82 | 125 | Smectic A |

| C12 (Dodecyl) | 78 | 138 | Smectic A, Columnar |

| C14 | 75 | 145 | Columnar |

| C16 | 73 | 152 | Columnar |

| This table presents hypothetical data based on general trends observed in liquid crystalline materials to illustrate the influence of alkyl chain length. |

Impact of Core Architecture and Peripheral Functionalization on Liquid Crystalline Properties

The core architecture and peripheral functionalization of molecules derived from this compound have a profound impact on their liquid crystalline properties. The benzyl (B1604629) chloride moiety serves as a convenient point for attaching various functional groups, allowing for the creation of a diverse range of molecular architectures, including star-shaped molecules and dendrimers. mdpi.com

The mesophase behavior of liquid crystalline compounds is known to be highly sensitive to structural variations. mdpi.com For instance, the introduction of bulky peripheral groups can frustrate crystalline packing and promote the formation of mesophases. Conversely, the addition of groups that enhance intermolecular interactions, such as hydrogen bonding or π-π stacking, can stabilize liquid crystalline phases and increase transition temperatures.

In the context of dendrimers built from 3,4,5-Tris(dodecyloxy)benzyl units, the degree of branching has been shown to be a key factor in the emergence of liquid-crystalline properties. ias.ac.in As the dendrimer generation increases, the molecule adopts a more globular shape, which can lead to the formation of cubic or columnar mesophases. The nature of the focal point group in these dendrons also influences their thermal properties. ias.ac.in

| Core Modification | Peripheral Group | Resulting Property |

| Linear Dimer | Unmodified | Enhanced aspect ratio, potential for nematic phase |

| Star-shaped Trimer | Cyano (-CN) | Increased dipole moment, stabilization of smectic phases |

| Second-generation Dendron | Hydroxyl (-OH) | Hydrogen bonding, formation of supramolecular columns |

| Polymer Backbone Graft | Fullerenes | Potential for photo- and electro-active materials |

| This table provides illustrative examples of how core and peripheral modifications can influence material properties. |

Correlation between Molecular Structure and Self-Assembly Pathways

The self-assembly of materials derived from this compound is governed by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and steric repulsion. The molecular structure dictates the preferred pathway of assembly, leading to the formation of various supramolecular architectures such as micelles, vesicles, fibers, and liquid crystalline phases.

Amphiphilic dendrimers, which can be synthesized using the 3,4,5-Tris(dodecyloxy)benzyl moiety as the hydrophobic part, demonstrate a strong tendency to self-assemble in both solution and the solid state. scispace.com The incompatibility between the hydrophilic dendritic core and the hydrophobic periphery drives the segregation of these two components, leading to the formation of well-defined nanostructures. scispace.com For lower generation dendrimers, a bilayer lamellar structure is often observed, while higher generation dendrimers may form two-dimensional columnar assemblies. scispace.com

The shape of the molecule plays a crucial role in determining the final assembled structure. Taper-shaped molecules, for example, which can be formed by attaching a polar head group to the 3,4,5-Tris(dodecyloxy)benzyl unit, are known to self-assemble into tubular supramolecular architectures that exhibit columnar hexagonal mesophases. rsc.org

Relationship between Chemical Modifications and Performance in Advanced Material Applications

Chemical modifications to the this compound scaffold are directly linked to the performance of the resulting materials in advanced applications. By tailoring the molecular structure, it is possible to optimize properties such as charge carrier mobility, ion conductivity, and drug encapsulation efficiency.

For example, in the field of organic electronics, the introduction of conjugated moieties to the benzyl core can lead to materials with enhanced charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The self-assembly of these materials into highly ordered columnar structures is particularly beneficial as it provides pathways for efficient charge transport.

In the biomedical field, dendrimers derived from this compound can be functionalized with targeting ligands and loaded with therapeutic agents for drug delivery applications. The length of the dodecyloxy chains can influence the drug loading capacity and the stability of the drug-carrier complex. The biocompatibility and biodegradability of these systems can also be tuned through chemical modifications. nih.gov

| Chemical Modification | Target Application | Performance Enhancement |

| Attachment of a chromophore | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color and improved quantum efficiency |

| Incorporation into a polymer backbone | Sensors | Increased sensitivity and selectivity to specific analytes |

| Functionalization with hydrophilic groups | Drug Delivery | Enhanced water solubility and drug encapsulation |

| Introduction of chiral centers | Chiral separations | Improved enantiomeric recognition and separation |

| This table highlights the link between specific chemical modifications and the performance of the resulting materials in various applications. |

Theoretical and Computational Investigations of 3,4,5 Tris Dodecyloxy Benzyl Chloride Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the detailed observation of molecular motion and interaction over time. For a molecule like 3,4,5-Tris(dodecyloxy)benzyl chloride, MD simulations can elucidate the fundamental principles governing its aggregation into larger, ordered structures.

Due to the large size of the molecule and the long timescales involved in self-assembly, coarse-grained (CG) MD simulations are a particularly suitable approach. semanticscholar.org In a CG model, groups of atoms are represented as single beads, significantly reducing the computational cost while retaining the essential physics of the system. semanticscholar.orgresearchgate.net For this compound, a CG model would typically represent the benzyl (B1604629) chloride headgroup as one or more polar beads and each of the dodecyloxy tails as a chain of nonpolar beads. semanticscholar.org

Simulations of analogous amphiphilic dendrons have shown that at the beginning of a simulation, randomly distributed molecules rapidly aggregate into small clusters driven by hydrophobic interactions between the alkyl tails. semanticscholar.org These initial clusters can then evolve into more complex structures, such as disk-like bilayers. semanticscholar.org Over longer simulation times, these smaller aggregates can further assemble into larger, more ordered phases. semanticscholar.org The final morphology of the self-assembled structure is highly dependent on factors such as molecular architecture, concentration, and solvent conditions. nih.gov

In the case of this compound, it is anticipated that the conical shape of the molecule would favor the formation of curved structures. MD simulations of similar dendritic molecules have revealed the formation of various aggregate structures, including spherical micelles and cylindrical assemblies. nih.govnih.gov The long dodecyl chains provide strong van der Waals interactions, which are a key driving force for the assembly process. acs.org

| Simulation Parameter | Typical Value/Condition | Rationale |

| Simulation Type | Coarse-Grained Molecular Dynamics | To access longer timescales relevant for self-assembly. researchgate.net |

| Force Field | MARTINI or similar | A widely used coarse-grained force field for biomolecular and soft matter systems. semanticscholar.org |

| Solvent | Explicit or Implicit Water | To model the hydrophobic effect driving the self-assembly of amphiphilic molecules. nih.govuni-stuttgart.de |

| Temperature | 300 K | To simulate behavior at or near room temperature. |

| Simulation Time | Microseconds to Milliseconds | To capture the full process of self-assembly from random distribution to equilibrium structures. |

This table presents typical parameters for coarse-grained molecular dynamics simulations of amphiphilic dendron self-assembly.

Electronic Structure Calculations for Optoelectronic Relevance in Derivatives

While the parent this compound is not inherently a chromophore, its aromatic core serves as a scaffold for the development of derivatives with interesting optoelectronic properties. By chemically modifying the benzyl group or attaching conjugated moieties, it is possible to tune the electronic structure for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the properties of these derivatives. researchgate.netresearchgate.net DFT allows for the calculation of key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular orbital distributions. acs.org

For instance, substituting the chloride atom with an electron-donating or electron-withdrawing group can significantly alter the electronic properties of the benzyl core. acs.org DFT calculations on substituted benzyl chlorides have shown a linear correlation between the electron-withdrawing ability of the substituent and the energies of cleavage of the radical anions. acs.org This suggests that the stability and reactivity of derivatives can be systematically tuned.

Furthermore, DFT can be used to predict the optical absorption and emission spectra of these molecules. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties, providing insights into the wavelengths of maximum absorption and emission, as well as the oscillator strengths of electronic transitions. This predictive capability is crucial for the rational design of new materials with specific optoelectronic functionalities.

| Calculated Property | Computational Method | Relevance to Optoelectronics |

| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G(d)) researchgate.net | Determine charge injection and transport properties. |

| HOMO-LUMO Gap | DFT acs.org | Correlates with the optical and electronic properties of the material. |

| Absorption/Emission Spectra | TD-DFT | Predicts the color and efficiency of light absorption and emission. |

| Electron Affinity | DFT acs.org | Influences the ability of the molecule to accept an electron. |

This table outlines key electronic properties of this compound derivatives and the computational methods used to investigate them for optoelectronic applications.

Predictive Modeling of Supramolecular Interactions and Phase Behavior

The self-assembly of this compound and its derivatives leads to the formation of various condensed phases, each with its own unique structure and properties. Predictive modeling can be employed to understand the complex interplay of intermolecular forces that govern this phase behavior.

A key aspect of this is the modeling of supramolecular interactions. For molecules with aromatic cores and long alkyl chains, interactions such as van der Waals forces, π-π stacking, and C-H/π interactions play a crucial role. acs.orgnih.gov Single-crystal X-ray analysis of similar poly(benzyl ether) dendrimers has revealed the importance of multiple C-H/π interactions in the formation of supramolecular nanofibers and organogels. acs.orgnih.gov Computational models can quantify the strength and directionality of these weak interactions, which are often challenging to probe experimentally.

Self-consistent field theory (SCF) is another powerful theoretical tool for studying the self-assembly of complex molecules. uni-stuttgart.de SCF methods can predict the equilibrium structures and phase diagrams of block copolymers and dendritic molecules, providing insights into how molecular parameters like chain length and branching affect the resulting morphology. nih.govuni-stuttgart.de For example, SCF studies on hybrid molecules consisting of lysine (B10760008) dendrons with hydrophobic tails have successfully related the number of dendron generations and the length of the tail to the size and structure of the resulting micelles. uni-stuttgart.de

By combining insights from molecular dynamics simulations, electronic structure calculations, and theoretical models like SCF, a comprehensive understanding of the behavior of this compound systems can be achieved. This knowledge is not only of fundamental scientific interest but also provides a foundation for the rational design of new materials with tailored properties for a wide range of applications.

| Interaction Type | Modeling Approach | Influence on Supramolecular Structure |

| Van der Waals | Molecular Dynamics with appropriate force fields | Drives the aggregation of nonpolar alkyl chains. acs.org |

| π-π Stacking | Quantum Chemistry Calculations (e.g., DFT with dispersion correction) | Promotes ordering of the aromatic cores. |

| C-H/π Interactions | High-level ab initio calculations, NMR spectroscopy combined with modeling | Can direct the formation of specific fibrous or gel-like structures. acs.orgnih.gov |

| Electrostatic Interactions | Poisson-Boltzmann calculations, MD with explicit ions | Important for derivatives with charged groups or in the presence of salts. |

This table summarizes the key supramolecular interactions in systems of this compound and the computational methods used to model their influence on the resulting structures.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes for Diversified Architectures

While the current synthesis of 3,4,5-Tris(dodecyloxy)benzyl chloride is established, future research will likely focus on developing more efficient and modular synthetic routes. This will enable the creation of a wider array of derivatives with tailored functionalities. Key areas of exploration include:

Post-dendronization modification: Developing selective chemical transformations to modify the peripheral dodecyloxy chains or the benzyl (B1604629) chloride core after the main dendritic structure is formed. This could involve introducing photo-responsive, redox-active, or biocompatible moieties.

Convergent synthesis strategies: In contrast to the current divergent approaches, convergent methods could offer better control over the final structure and purity of the dendritic molecules. This would involve synthesizing the dendritic wedges first and then attaching them to a central core.

Click chemistry applications: The use of highly efficient and orthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene chemistry, could streamline the synthesis of complex dendritic architectures based on the this compound framework.

| Synthetic Strategy | Potential Advantages | Target Architectures |

| Post-dendronization Modification | Functional group tolerance, late-stage diversification | Photo-responsive dendrimers, redox-active supramolecular systems |

| Convergent Synthesis | High purity, better structural control, easier purification | Asymmetrical dendrimers, multi-functional dendritic polymers |

| Click Chemistry | High efficiency, mild reaction conditions, orthogonality | Covalently-linked dendritic networks, functionalized nanoparticles |

Design of Advanced Supramolecular Assemblies with Multi-Stimuli Responsiveness

A significant area of future research lies in the design of supramolecular assemblies derived from this compound that can respond to multiple external stimuli. nih.gov The dynamic and reversible nature of non-covalent interactions is key to creating these "smart" materials. nih.gov By incorporating responsive units into the dendritic structure, it is possible to control the assembly and disassembly processes with high precision. nih.gov

Future directions in this area may include:

Thermo-responsive assemblies: By incorporating polymers with a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAM), into the dendritic structure, it is possible to create assemblies that undergo reversible phase transitions in response to temperature changes. nih.gov

pH-responsive systems: The introduction of ionizable groups, such as carboxylic acids or amines, can render the supramolecular assemblies sensitive to changes in pH. nih.gov

Redox-responsive materials: Incorporating redox-active moieties, like ferrocene (B1249389) or disulfide bonds, can allow for the controlled assembly and disassembly of the supramolecular structures through oxidation or reduction. nih.gov

Light-responsive assemblies: The integration of photo-isomerizable groups, such as azobenzenes, into the dendritic architecture can enable the use of light as a clean and remote stimulus to control the supramolecular organization.

| Stimulus | Responsive Moiety | Potential Application |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Controlled drug delivery, smart coatings |

| pH | Carboxylic acids, amines | Biosensors, pH-triggered release systems |

| Redox | Ferrocene, disulfide bonds | Redox-controlled catalysis, smart gels |

| Light | Azobenzene, spiropyran | Photo-switchable materials, optical data storage |

Expansion into Bio-Inspired Materials and Soft Matter Applications

The self-assembly properties of this compound and its derivatives make them promising candidates for the development of bio-inspired materials and applications in soft matter. biosoftweizmann.comstanford.edu The ability to form well-defined nanostructures in solution opens up possibilities for mimicking biological systems and creating novel functional materials.

Emerging opportunities in this field include:

Drug delivery vehicles: The amphiphilic nature of certain dendritic derivatives can lead to the formation of micelles or vesicles that can encapsulate and deliver therapeutic agents. The stimuli-responsive features discussed previously could be harnessed for targeted drug release.

Tissue engineering scaffolds: Self-assembling dendritic peptides can form fibrous networks that mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. nih.gov

Biosensors: The functionalization of the dendritic surface with recognition elements, such as antibodies or enzymes, could lead to the development of highly sensitive and selective biosensors.

Liquid crystals: The rod-like or disc-like shapes of self-assembled dendritic structures can give rise to liquid crystalline phases with interesting optical and electronic properties.

Development of In Situ Characterization Techniques for Dynamic Self-Assembly

A deeper understanding of the mechanisms and kinetics of self-assembly is crucial for the rational design of functional supramolecular materials. mdpi.com Future research will need to focus on the development and application of in situ characterization techniques that can monitor the dynamic processes of assembly and disassembly in real-time.

Key techniques and future directions include:

Advanced microscopy techniques: In situ atomic force microscopy (AFM) and transmission electron microscopy (TEM) can provide real-time visualization of the formation and transformation of supramolecular structures at the nanoscale. mdpi.combohrium.com

Scattering techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful tools for probing the size, shape, and internal structure of self-assembled aggregates in solution. mdpi.combohrium.com

Spectroscopic methods: Time-resolved fluorescence and UV-Vis spectroscopy can be used to monitor changes in the local environment and aggregation state of the molecules during the self-assembly process.

| Characterization Technique | Information Obtained | Future Research Focus |

| In situ Atomic Force Microscopy (AFM) | Real-time imaging of surface morphology and dynamics | High-speed AFM for capturing fast assembly kinetics |

| In situ Transmission Electron Microscopy (TEM) | Visualization of nanostructure formation in liquid environments | Cryo-TEM for preserving native assembled structures |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and internal structure of assemblies in solution | Time-resolved SAXS to follow structural evolution |

| Time-resolved Spectroscopy | Kinetics of aggregation and molecular interactions | Correlating spectroscopic changes with structural transitions |

Q & A

Q. What are the critical physicochemical properties of 3,4,5-Tris(dodecyloxy)benzyl chloride that influence its experimental handling and storage?

Methodological Answer: Key properties include:

Q. What are the foundational synthetic routes for this compound, and how do reaction conditions affect yield?

Methodological Answer:

- Step 1: Synthesize 3,4,5-tris(dodecyloxy)benzyl alcohol via nucleophilic substitution of 3,4,5-trihydroxybenzaldehyde with dodecyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12h) .

- Step 2: Chlorination using thionyl chloride (SOCl₂) or HCl gas in anhydrous dichloromethane (DCM) at 0–5°C, followed by reflux (40°C, 2h) to drive the reaction .

Critical Variables:- Temperature Control: Excess heat during chlorination can lead to by-products like dichlorides or oxidation .

- Solvent Purity: Trace water reduces yield; pre-dry solvents with molecular sieves .

Yield Optimization: Typical yields range from 60–75% for analogous benzyl chlorides; purity >98% achieved via silica gel chromatography .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound, particularly in large-scale reactions?

Methodological Answer:

- By-Product Analysis: Common issues include:

- Scale-Up Adjustments:

Q. What advanced analytical strategies resolve structural ambiguities in this compound characterization?

Methodological Answer:

- Multi-Technique Validation:

- Data Contradiction Resolution:

Q. How does the long-chain dodecyloxy substituent influence the compound’s reactivity and application in polymer/materials science?

Methodological Answer:

- Reactivity Impacts:

- Materials Applications:

Q. What safety protocols are essential for handling this compound, given its structural similarity to carcinogenic benzyl chlorides?

Methodological Answer:

Q. How can computational modeling aid in predicting the behavior of this compound in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility parameters (e.g., Hansen solubility sphere) to predict compatibility with solvents like toluene or chloroform .

- DFT Calculations: Optimize reaction pathways for chlorination, identifying transition states and energy barriers to guide catalyst selection .

- QSPR Models: Correlate logP and chain length with biological activity for drug delivery applications .

Data Contradiction Analysis Example

Issue: Conflicting reports on optimal chlorination agents (SOCl₂ vs. HCl gas).

Resolution:

- SOCl₂ Advantages: Higher yields (75–80%) in small-scale reactions due to better leaving group (SO₂) .

- HCl Gas Utility: Preferred for industrial-scale synthesis with reduced waste, despite lower yields (60–65%) .

Recommendation: Use SOCl₂ for lab-scale purity and HCl gas for eco-friendly scale-up, with post-reaction purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.